molecular formula C18H16Cl2N2O4 B10868543 2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate

2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate

Cat. No.: B10868543
M. Wt: 395.2 g/mol
InChI Key: XPHZGKPPTVZCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate is an organic compound that combines the structural features of dichlorobenzyl and acetylaminobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate involves its interaction with specific molecular targets:

Properties

Molecular Formula

C18H16Cl2N2O4

Molecular Weight

395.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl 2-[(4-acetamidobenzoyl)amino]acetate

InChI

InChI=1S/C18H16Cl2N2O4/c1-11(23)22-15-6-3-12(4-7-15)18(25)21-9-17(24)26-10-13-2-5-14(19)8-16(13)20/h2-8H,9-10H2,1H3,(H,21,25)(H,22,23)

InChI Key

XPHZGKPPTVZCDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.